molecular formula C13H19FN2O2S B10884677 1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine

Cat. No.: B10884677
M. Wt: 286.37 g/mol
InChI Key: RTWKHTJFDHCZHF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine is a chemical compound characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to an isopropyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-isopropylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-isopropylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzenesulfonyl chloride
  • 1-[(4-Fluorophenyl)sulfonyl]piperidine
  • 1-[(4-Fluorophenyl)sulfonyl]-4-isocyanatopiperidine

Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C13H19FN2O2S

Molecular Weight

286.37 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-propan-2-ylpiperazine

InChI

InChI=1S/C13H19FN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3

InChI Key

RTWKHTJFDHCZHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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